Anti-Leishmanial Selectivity Index vs. Standard-of-Care Amphotericin B in L. infantum Amastigote–Macrophage Model
In a direct head-to-head experiment performed under identical assay conditions, the compound demonstrated a selectivity index (SI) calculated as the ratio of macrophage CC50 to L. infantum amastigote EC50 that is comparable to or potentially higher than that of the clinical standard amphotericin B [1]. Amphotericin B exhibited an EC50 of 1.9 μM and a CC50 of 9.8 μM in differentiated THP-1 macrophages, yielding a macrophage SI of 5.2 [1]. The compound achieved an EC50 of 9.6 μM against L. infantum amastigotes and a CC50 exceeding 50 μM in the same macrophage model, resulting in a macrophage SI greater than 5.2 [1]. Furthermore, when assessed against Vero cells as a secondary mammalian cytotoxicity counter-screen, the compound exhibited a CC50 greater than 100 μM and a Vero-based SI of 10, which contrasts with the amphotericin B Vero SI that was not determined (N.D.) in the same study [1].
| Evidence Dimension | Selectivity Index (CC50 Macrophage / EC50 L. infantum amastigote) |
|---|---|
| Target Compound Data | EC50 = 9.6 μM; CC50 (Macrophage) > 50 μM; SI (Macrophage) > 5.2; CC50 (Vero) > 100 μM; SI (Vero) = 10 |
| Comparator Or Baseline | Amphotericin B: EC50 = 1.9 μM; CC50 (Macrophage) = 9.8 μM; SI (Macrophage) = 5.2; CC50 (Vero) = N.D. |
| Quantified Difference | SI (Macrophage): >5.2 (Target) vs. 5.2 (Amphotericin B) — comparable or higher. Vero SI: 10 (Target) vs. N.D. (Amphotericin B) — target demonstrates measurable Vero selectivity. |
| Conditions | L. infantum amastigotes in differentiated THP-1 human macrophages; Vero cell cytotoxicity counter-screen. Compounds tested at multiple concentrations; EC50 and CC50 values determined via dose-response curves. |
Why This Matters
For procurement decisions, this selectivity profile indicates that the compound achieves anti-parasitic activity at concentrations at least 5-fold below its mammalian cytotoxic threshold, a critical differentiator for hit-to-lead prioritization in anti-leishmanial screening cascades.
- [1] Gomes, M.N.; Alcântara, L.M.; Neves, B.J.; Melo-Filho, C.C.; Freitas-Junior, L.H.; Moraes, C.B.; Ma, R.; Franzblau, S.G.; Muratov, E.; Andrade, C.H. Computer-aided discovery of two novel chalcone-like compounds active and selective against Leishmania infantum. Bioorg. Med. Chem. Lett. 2017, 27, 2459–2464. View Source
